3-Cyclopropoxy-2-isopropoxy-5-nitropyridine
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Overview
Description
3-Cyclopropoxy-2-isopropoxy-5-nitropyridine is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol It is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a nitropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropoxy-5-nitropyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which yields the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to obtain the desired nitropyridine . The reaction conditions are generally mild, and the yields are moderate to high depending on the specific substituents on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using nitric acid or other nitrating agents. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-isopropoxy-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro group.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-2-isopropoxy-5-nitropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-isopropoxy-5-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-nitropyridine: Similar in structure but lacks the isopropoxy group.
2-Isopropoxy-5-nitropyridine: Similar but lacks the cyclopropoxy group.
3-Nitropyridine: Lacks both the cyclopropoxy and isopropoxy groups.
Uniqueness
3-Cyclopropoxy-2-isopropoxy-5-nitropyridine is unique due to the presence of both cyclopropoxy and isopropoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-nitro-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)16-11-10(17-9-3-4-9)5-8(6-12-11)13(14)15/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
DTVPTJSELBJPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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